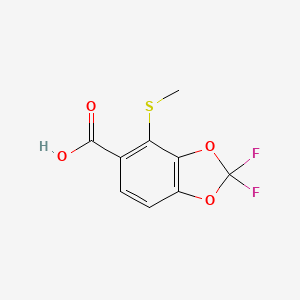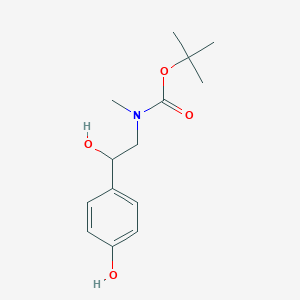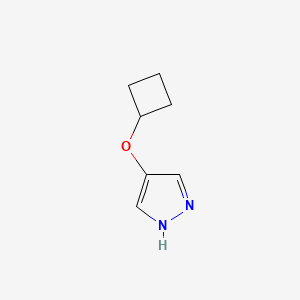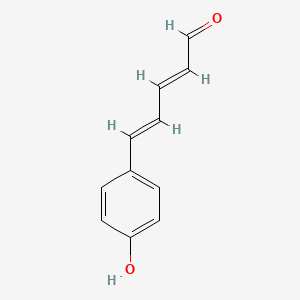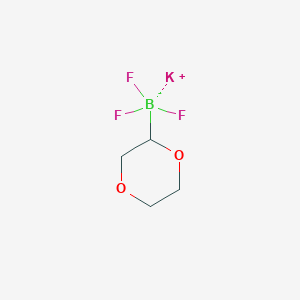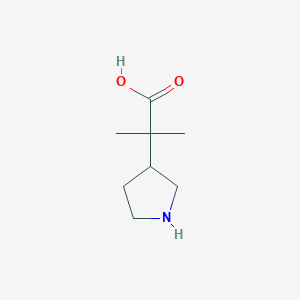
2-Methyl-2-(pyrrolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(pyrrolidin-3-yl)propanoic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is significant in medicinal chemistry due to its ability to interact with various biological targets. The compound’s unique structure allows it to be used in a variety of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the propanoic acid moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can form the pyrrolidine ring, which is then functionalized to introduce the propanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methyl-2-(pyrrolidin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: The compound can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into binding sites on these targets, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Methyl-2-(pyrrolidin-2-yl)propanoic acid
- 2-Methyl-2-(pyridin-3-yl)propanoic acid
- 3-Pyridinepropionic acid
Comparison: 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid is unique due to the position of the pyrrolidine ring and the specific functional groups attached to it. This structural uniqueness allows it to interact differently with biological targets compared to similar compounds, potentially leading to distinct biological activities and applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methyl-2-pyrrolidin-3-ylpropanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2,7(10)11)6-3-4-9-5-6/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
DBVKSSYWZMNGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCNC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


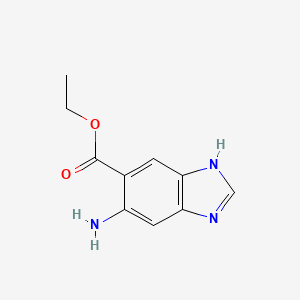
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
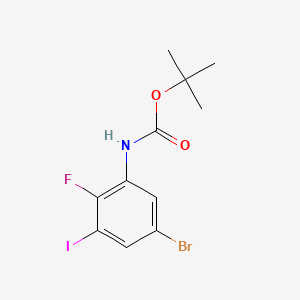
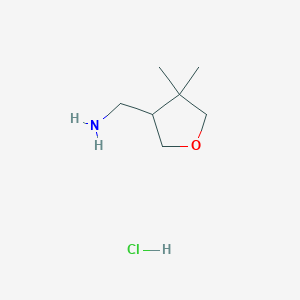
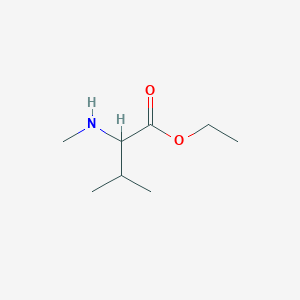
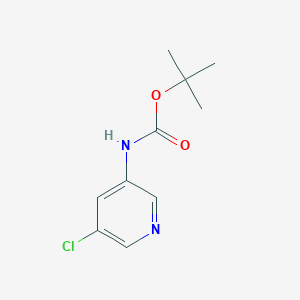

methanone](/img/structure/B13502763.png)
